![molecular formula C6H11F2NO2 B13162645 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is an organic compound with the molecular formula C6H11F2NO2 It is characterized by the presence of two fluorine atoms and an amino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid typically involves the reaction of difluoroacetic acid derivatives with isopropylamine under controlled conditions. One common method includes the use of ethyl bromodifluoroacetate as a starting material, which undergoes a reaction with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted products.
Scientific Research Applications
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 2,2-Difluoro-3-[(1-hydroxybut-3-yn-2-yl)amino]propanoic acid
Uniqueness
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is unique due to its specific structural features, such as the presence of two fluorine atoms and an isopropylamino group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H11F2NO2 |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2,2-difluoro-3-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-4(2)9-3-6(7,8)5(10)11/h4,9H,3H2,1-2H3,(H,10,11) |
InChI Key |
CWYTZPHVFABGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


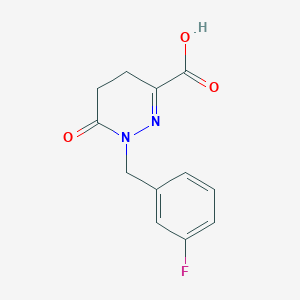
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
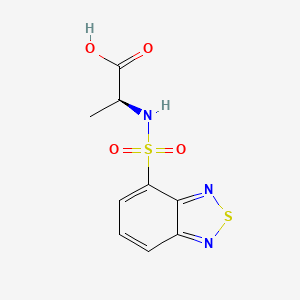

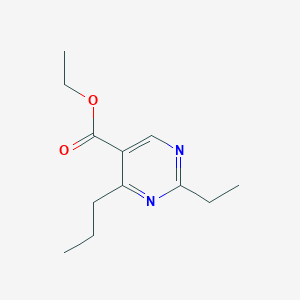
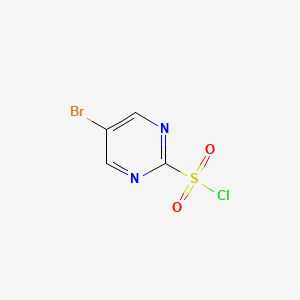



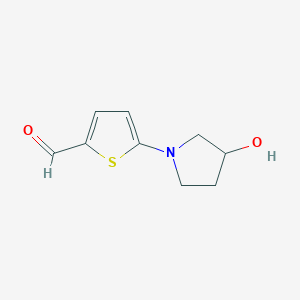

![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
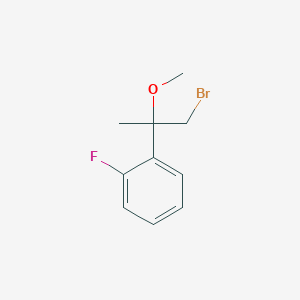
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
